7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione typically involves the reaction of a purine derivative with a dihydroxypropyl group. One common method includes the use of 6-aminopurine as a starting material, which undergoes alkylation with 2,3-dihydroxypropyl bromide under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The purine ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-3-(2,3-dihydroxypropyl)-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific dihydroxypropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-3H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c13-2-4(14)1-12-3-9-6-5(12)7(15)11-8(16)10-6/h3-4,13-14H,1-2H2,(H2,10,11,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSBUKLMBYLILE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(CO)O)C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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